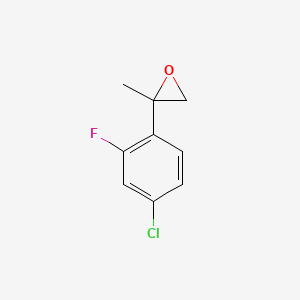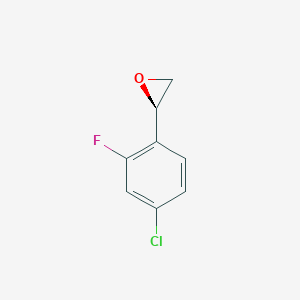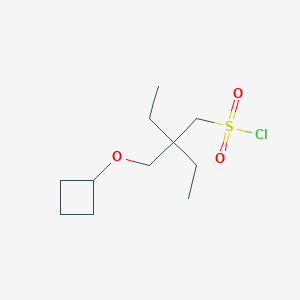
2-(Cyclobutoxymethyl)-2-ethylbutane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclobutoxymethyl)-2-ethylbutane-1-sulfonyl chloride is an organic compound that features a cyclobutane ring, an ethyl group, and a sulfonyl chloride functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclobutoxymethyl)-2-ethylbutane-1-sulfonyl chloride typically involves the reaction of cyclobutylmethanol with 2-ethylbutane-1-sulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl chloride group. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclobutoxymethyl)-2-ethylbutane-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonate esters.
Reduction Reactions: Reduction of the sulfonyl chloride group can yield sulfinyl or sulfhydryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base like pyridine or triethylamine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Sulfonic Acids: Formed from oxidation reactions.
Sulfinyl and Sulfhydryl Derivatives: Formed from reduction reactions.
Wissenschaftliche Forschungsanwendungen
2-(Cyclobutoxymethyl)-2-ethylbutane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 2-(Cyclobutoxymethyl)-2-ethylbutane-1-sulfonyl chloride involves its reactivity with nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic species, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutylmethanesulfonyl Chloride: Similar structure but lacks the ethyl group.
2-Ethylbutane-1-sulfonyl Chloride: Similar structure but lacks the cyclobutane ring.
Cyclobutylmethyl Chloride: Similar structure but lacks the sulfonyl chloride group.
Uniqueness
2-(Cyclobutoxymethyl)-2-ethylbutane-1-sulfonyl chloride is unique due to the combination of the cyclobutane ring, ethyl group, and sulfonyl chloride functional group. This unique structure imparts specific reactivity and properties that are not observed in the similar compounds listed above. The presence of the cyclobutane ring adds strain and reactivity, while the sulfonyl chloride group provides a site for nucleophilic substitution reactions.
Eigenschaften
Molekularformel |
C11H21ClO3S |
|---|---|
Molekulargewicht |
268.80 g/mol |
IUPAC-Name |
2-(cyclobutyloxymethyl)-2-ethylbutane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H21ClO3S/c1-3-11(4-2,9-16(12,13)14)8-15-10-6-5-7-10/h10H,3-9H2,1-2H3 |
InChI-Schlüssel |
LHZWZUHNIKQTPG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(COC1CCC1)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B15309917.png)
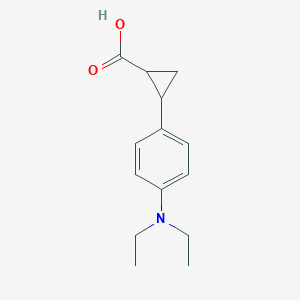
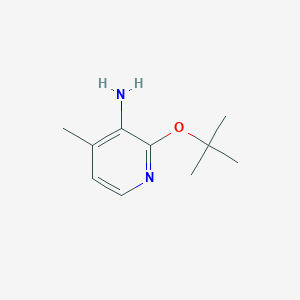
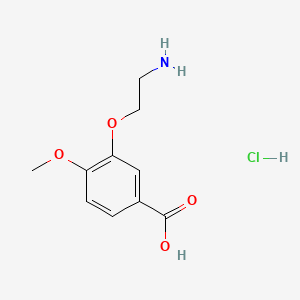
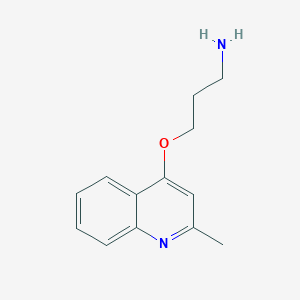
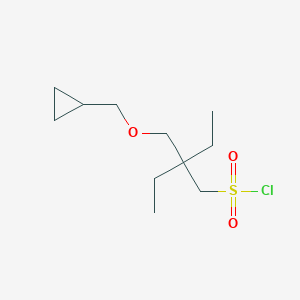
![2alpha-[4-(Trifluoromethyl)phenyl]cyclopropane-1beta-amine](/img/structure/B15309963.png)



![(1,4,5,6-Tetrahydrocyclopenta[d]imidazol-2-yl)methanol](/img/structure/B15309995.png)
